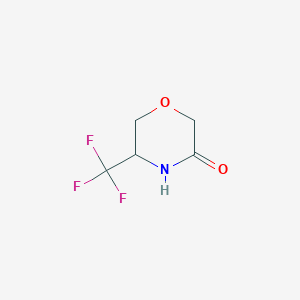

5-(Trifluoromethyl)morpholin-3-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO2/c6-5(7,8)3-1-11-2-4(10)9-3/h3H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJBXPFOGSMAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211582-12-5 | |

| Record name | 5-(trifluoromethyl)morpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Trifluoromethyl Morpholin 3 One and Its Derivatives

Foundational Synthesis Strategies for Morpholin-3-ones

The construction of the morpholin-3-one (B89469) scaffold is a critical first step, for which several reliable methods have been established. These strategies generally involve the formation of the six-membered ring containing both an ether and an amide linkage.

Intermolecular Cyclization Reactions

A common and effective method for synthesizing the morpholin-3-one ring is through the intermolecular cyclization of α-(2-chloroethoxy)-amides under basic conditions. This approach involves the reaction of an appropriately substituted amide bearing a 2-chloroethoxy group. The presence of a base facilitates the removal of a proton, leading to an intramolecular nucleophilic substitution that closes the ring and forms the desired morpholin-3-one structure.

Another related cyclization approach starts with the condensation of p-halonitrobenzene and morpholine (B109124) to produce 4-(4-nitrophenyl)morpholine (B78992). google.com

Oxidative Approaches to the Morpholin-3-one Ring System

Oxidative methods provide an alternative route to the morpholin-3-one core, starting from precursor molecules that already contain the morpholine ring.

One such method is the oxidation of 3-hydroxymorpholine. The hydroxyl group at the 3-position can be oxidized using various reagents to yield the corresponding ketone, thus forming the morpholin-3-one.

A well-documented oxidative approach is the conversion of 4-(4-nitrophenyl)morpholine to 4-(4-nitrophenyl)morpholin-3-one. acs.orgresearchgate.net This reaction can be achieved using sodium chlorite (B76162) as the oxidant, often in the presence of an acid or an acid salt to control the pH of the reaction system to be less than 7. google.comacs.org For instance, the use of sodium chlorite in acetonitrile (B52724) with acetic acid at 50°C has been reported to give good yields of the product. acs.org Another system employs sodium chlorite in combination with sodium dihydrogenphosphate dihydrate in acetonitrile at 40°C. chemicalbook.com A more complex, yet effective, oxidant system involves a mixture of sodium chlorite, sodium hypochlorite, and sodium dihydrogen phosphate (B84403) under TEMPO catalysis, which has been used to synthesize 4-phenylmorpholin-3-one (B154935) in high yield. researchgate.net

Targeted Trifluoromethylation Approaches

The introduction of the trifluoromethyl (CF3) group is a key step in the synthesis of the target molecule and its derivatives. This can be accomplished either by directly adding the CF3 group to a pre-formed morpholinone ring or by using building blocks that already contain the trifluoromethyl moiety.

Direct Introduction of the Trifluoromethyl Group

Direct trifluoromethylation methods are powerful tools for incorporating the CF3 group into organic molecules.

One of the most widely used methods is nucleophilic trifluoromethylation using (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often referred to as the Ruppert-Prakash reagent. semanticscholar.org This reagent, in the presence of a nucleophilic activator such as a fluoride (B91410) salt (e.g., CsF or TBAF), can deliver a nucleophilic "CF3-" equivalent to electrophilic centers, such as the carbonyl group of a morpholinone derivative. semanticscholar.orgnih.govtcichemicals.com The reaction typically proceeds via the formation of a pentacoordinate siliconate intermediate. nih.gov This approach has been successfully applied to a wide range of carbonyl compounds, including aldehydes and ketones. semanticscholar.orgorganic-chemistry.org

Another strategy involves the reaction of trifluoroatrolactamides with propargyl bromide. This method provides a route to trifluoromethylated morpholin-3-ones through a sequence of reactions that construct the heterocyclic ring while incorporating the trifluoromethyl group.

Synthesis from Pre-functionalized Trifluoromethylated Building Blocks

An alternative to direct trifluoromethylation is the use of building blocks that already contain the CF3 group. This approach often simplifies the synthesis and can provide better control over the regiochemistry.

For example, 2-(trifluoromethyl)oxirane (B1348523) can serve as a key trifluoromethylated starting material. The epoxide ring can be opened by a suitable nitrogen-containing nucleophile, which can then be elaborated through subsequent cyclization steps to form the 5-(trifluoromethyl)morpholin-3-one ring system.

Another approach involves the use of phenyl-substituted ketones and trifluoromethylating agents. For instance, the reaction of phenyl trifluoroacetate (B77799) with organoboron compounds, catalyzed by palladium complexes, can yield trifluoromethyl ketones. researchgate.net These ketones can then be further functionalized and cyclized to form the desired morpholinone derivatives. Similarly, 3',5'-bis(trifluoromethyl)acetophenone (B56603) can be reacted with 4-hydrazinobenzoic acid to form a hydrazone, which upon treatment with the Vilsmeier-Haack reagent, yields a pyrazole (B372694) aldehyde that can be further elaborated. nih.gov

Asymmetric Synthesis of Chiral this compound

The development of asymmetric methods to synthesize chiral this compound is of significant interest due to the importance of enantiomerically pure compounds in various applications. Strategies for asymmetric synthesis can be broadly categorized into three main approaches: forming the stereocenter before cyclization, during cyclization, or after cyclization. researchgate.net

One of the most effective methods for creating chiral centers is through asymmetric hydrogenation. rsc.org For instance, the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst has been shown to produce 2-substituted chiral morpholines with high enantioselectivity. rsc.org While the direct asymmetric hydrogenation to form 3-substituted chiral morpholines has been reported, it has achieved more limited success. rsc.org

Another approach involves the use of chiral catalysts in Friedel-Crafts reactions. For example, a chiral Ph-dbfox/Zn(NTf2)2 complex has been used to catalyze the enantioselective Friedel-Crafts reaction of β-CF3 acrylates with pyrroles, affording chiral trifluoromethylated pyrrole (B145914) derivatives that can be precursors to more complex heterocyclic structures. rsc.org

Furthermore, the asymmetric 1,2-oxytrifluoromethylation of styrenes catalyzed by chiral vanadyl methoxide (B1231860) complexes has been developed to synthesize chiral trifluoroethyl-based quinazolinones, demonstrating the potential of catalytic radical cross-coupling reactions for creating chiral trifluoromethylated heterocycles. nih.gov The sulfenofunctionalization of chiral α-trifluoromethyl allylboronic acids also presents a method for synthesizing chiral molecules containing both a trifluoromethyl and a sulfur group. nih.gov

Chiral Pool-Based Stereocontrol

The use of readily available chiral starting materials, known as the chiral pool, is a foundational strategy for controlling the stereochemistry of the final product. Enantiomerically pure amino acids and amino alcohols are common starting points for the synthesis of chiral morpholinones. diva-portal.orgresearchgate.netuh.edu

For instance, α-amino acids can be utilized to synthesize (Z)-5-methylene-containing morpholin-2-ones. This reaction proceeds through a 1,4-conjugate addition of the amino group to an enone, followed by an intramolecular nucleophilic attack of the carboxylate. thieme-connect.com The (Z)-regioselectivity is generally favored due to hydrogen bonding, except when using proline, which results in the (E)-regioisomer. thieme-connect.com This method is effective for amino acids with non-nucleophilic side chains. thieme-connect.com

Similarly, chiral 1,2-amino alcohols can be reacted with arylglyoxals in the presence of a Brønsted acid to produce morpholinones with high yields and selectivities. nih.gov This approach has been successfully applied in the synthesis of various morpholinone derivatives. nih.govresearchgate.net A general procedure involves dissolving the amino acid and sodium carbonate in a solvent like tetrahydrofuran (B95107), followed by the dropwise addition of an α-halo acyl halide. nih.gov

Organocatalytic Enantioselective Transformations

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of morpholinones, avoiding the use of often toxic and expensive metal catalysts.

Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis:

Chiral phosphoric acids have proven effective in catalyzing the enantioselective synthesis of C3-substituted morpholinones. thieme-connect.comresearchgate.net This method involves a domino [4+2] heteroannulation of aryl or alkyl glyoxals with 2-(arylamino)ethan-1-ols, followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals. researchgate.netresearchgate.net This represents a novel asymmetric aza-benzilic ester rearrangement. researchgate.net The development of recyclable, anthracene-decorated chiral phosphoric acids further enhances the sustainability of this approach. rsc.org These catalysts have shown high performance in both batch and continuous flow processes. rsc.org Biphenol-based chiral phosphoric acids have also been used in asymmetric Mannich-type reactions to produce β-amino-α,α-difluoro carbonyl compounds with high enantioselectivity. nih.gov

| Catalyst Type | Reactants | Key Transformation | Ref. |

| Chiral Phosphoric Acid | Aryl/alkyl glyoxals and 2-(arylamino)ethan-1-ols | Domino [4+2] heteroannulation and 1,2-aryl/alkyl shift | researchgate.netresearchgate.net |

| Biphenol-based Chiral Phosphoric Acid | N-Boc imine and difluoroenol silyl (B83357) ethers | Asymmetric Mannich-type reaction | nih.gov |

| Anthracene-decorated Chiral Phosphoric Acid | Various | General enantioselective transformations | rsc.org |

Cinchonidine-Derived Squaramide-Catalyzed [3+3]-Cycloaddition:

Cinchona alkaloids and their derivatives, such as squaramides, are highly effective bifunctional organocatalysts. tut.ac.jp They can act as both a Brønsted base through the quinuclidine (B89598) nitrogen and a hydrogen-bond donor via the squaramide NH group. nih.gov Cinchonidine-derived squaramide catalysts have been successfully employed in the asymmetric [3+3]-cycloaddition of azomethine ylides with quinone monoimides to construct dihydrobenzoxazine scaffolds. nsf.gov These catalysts have also been used in highly enantioselective Michael additions of thiols to trans-chalcones and in the synthesis of tetrahydrofuran spirooxindoles. tut.ac.jprsc.org Polymeric versions of these catalysts have been developed, allowing for easy recovery and reuse. nih.gov

Metal-Catalyzed Asymmetric Syntheses

Metal catalysts, particularly those based on Lewis acids, offer another avenue for the asymmetric synthesis of morpholinones.

ZnCl₂-Catalyzed Cyclizative Rearrangement:

Zinc chloride has been shown to catalyze the cyclizative 1,2-rearrangement of two achiral linear compounds to efficiently produce morpholinones with aza-quaternary stereocenters. nih.govresearchgate.net This method is particularly useful for synthesizing structurally diverse C3-disubstituted morpholin-2-ones, which are otherwise difficult to access. nih.govresearchgate.net The reaction proceeds through a formal [4+2] heteroannulation followed by a 1,2-ester or amide shift. nih.gov ZnCl₂ has also been utilized in the synthesis of 1,3-benzoxazin-4-ones from 2-hydroxybenzonitriles and ketones, showcasing its versatility as a Lewis acid catalyst. nih.gov

Lewis Acid Mediated Coupling:

Various Lewis acids have been employed to mediate the coupling of different fragments to form the morpholinone core. For instance, a rhodium-based chiral Lewis acid catalyst can be used in the visible-light-activated redox coupling of α-silylamines with 2-acyl imidazoles to afford 1,2-amino alcohols, which are precursors to morpholinones. researchgate.net Scandium triflate (Sc(OTf)₃) has been used to catalyze the formal [3+3] cycloaddition of diaziridines and quinones to produce benzo[e] thieme-connect.comresearchgate.netresearchgate.netoxadiazines. nsf.gov Furthermore, Lewis acids can mediate the intramolecular cross-nucleophile coupling of indole-tethered β-amino acrylates, leading to diverse alkaloidal frameworks. nih.gov

Diastereoselective Synthesis and Transformations

Controlling diastereoselectivity is crucial when multiple stereocenters are formed during a reaction.

From Allyl Glyculosidonamides via Ozonolysis:

This method has been mentioned in the literature as a potential route for diastereoselective synthesis, however, specific details regarding its application to this compound were not found in the provided search results.

Stereoselective Michael Addition for Trifluoromethylated Compounds:

The Michael addition is a powerful C-C bond-forming reaction that can be rendered stereoselective. For trifluoromethylated compounds, the stereoselective Michael addition to (E)-3-(trifluoromethyl)acrylates allows for the control of adjacent tertiary carbons. acs.org Similarly, highly stereoselective asymmetric Michael additions can be achieved using (R;E)-3,3,3-trifluoroprop-1-enyl p-tolyl sulphoxide, which reacts with enolates with a high degree of diastereoselectivity. rsc.org These methods provide access to optically active trifluoromethylated molecules in high yield and optical purity. rsc.org The merger of asymmetric Michael addition with crystallization-induced diastereomer transformation has been shown to be effective for β-keto esters and nitroolefins, enabling stereoconvergence of the products. nih.gov

Crystallization-Induced Asymmetric Transformation as a Purification Strategy

Crystallization-induced asymmetric transformation (CIAT) is a powerful technique for the deracemization of chiral compounds. researchgate.netethz.ch This process combines in-situ racemization of a substrate in solution with the selective crystallization of one enantiomer, thereby driving the equilibrium towards the desired solid-state product. researchgate.net This method, also known as crystallization-induced deracemization (CID), has been successfully applied to the synthesis of a fused indoline, achieving an enantiomeric excess of 99%. nih.gov The process can be enhanced by attrition, such as grinding the crystal slurry. nih.gov CIAT is a valuable strategy for obtaining enantiomerically pure products in high yield. researchgate.net

One-Pot and Multicomponent Reaction Sequences for Building the this compound Core

One-pot and multicomponent reactions are highly efficient strategies for synthesizing complex molecules from simple starting materials in a single reaction vessel, minimizing waste and purification steps.

A notable example is the one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence. acs.org This method utilizes commercially available aldehydes and (phenylsulfonyl)acetonitrile (B1630616) to generate 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in good yields and high enantiomeric excess. acs.org The stereoselectivity of two of the three steps is controlled by a quinine-derived urea (B33335) organocatalyst. acs.org Another domino sequence involves a Knoevenagel condensation followed by an intramolecular aldol (B89426) cyclization to construct the pyridine (B92270) rings in indolizine (B1195054) skeletons. nih.gov These domino reactions offer a rapid and efficient route to complex heterocyclic structures. nih.govrsc.org

| Reaction Sequence | Catalysts | Starting Materials | Products | Ref. |

| Knoevenagel/Asymmetric Epoxidation/DROC | Quinine-derived urea | Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-ethanolamines | 3-Aryl/alkyl morpholin-2-ones | acs.org |

| Knoevenagel/Intramolecular Aldol Cyclization | Base | Pyrrole-2-carboxaldehydes, active methylene (B1212753) compounds | Indolizines | nih.gov |

Sustainable and Efficient Synthetic Protocols

The development of sustainable and efficient synthetic methods is a key goal in modern chemistry.

Solvent-Free Methods:

While specific solvent-free methods for the synthesis of this compound were not explicitly detailed in the search results, the development of such protocols is a general trend in green chemistry. These methods reduce volatile organic compound (VOC) emissions and can lead to improved reaction rates and selectivities.

Efficient Processes:

Chemical Reactivity and Advanced Transformations of 5 Trifluoromethyl Morpholin 3 One

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 5-(trifluoromethyl)morpholin-3-one is dominated by the interplay between its three key functional groups: the secondary amine, the ether linkage, and the lactam (cyclic amide), which contains a ketone-like carbonyl group. The potent electron-withdrawing nature of the adjacent trifluoromethyl group significantly influences the electron distribution and reactivity of the entire molecule. nih.gov

Nucleophilic Reactions: The carbonyl carbon of the lactam is a primary electrophilic site, susceptible to attack by nucleophiles. The adjacent CF₃ group strongly enhances this electrophilicity through inductive effects, making the carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles compared to non-fluorinated analogues. Nucleophilic addition to this carbonyl group is an expected and primary reaction pathway.

Another potential site for nucleophilic attack is the carbon atom bearing the trifluoromethyl group (C5). However, direct substitution at this position is generally difficult.

Electrophilic Reactions: The morpholinone ring contains two heteroatoms with lone pairs of electrons, the nitrogen and the oxygen, which can act as nucleophilic centers in electrophilic reactions. Protonation or alkylation can occur at either the nitrogen atom of the lactam or the ether oxygen. The nucleophilicity of the nitrogen is reduced by the adjacent electron-withdrawing amide carbonyl and the C5 trifluoromethyl group, but it remains a potential site for reactions with strong electrophiles.

The general mechanism for electrophilic aromatic substitution is not applicable here as the morpholinone ring is aliphatic and not aromatic. masterorganicchemistry.combyjus.com

Table 1: Predicted Reactivity of this compound

| Reaction Type | Reagent/Condition | Potential Product(s) | Notes |

|---|---|---|---|

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary alcohol at C3 | The CF₃ group activates the carbonyl for addition. |

| Organolithium (R-Li) | Tertiary alcohol at C3 | Similar to Grignard reagents. | |

| Hydride Reductants (NaBH₄, LiAlH₄) | 5-(Trifluoromethyl)morpholin-3-ol | Reduction of the lactam carbonyl to a secondary alcohol. | |

| Cyanide (e.g., KCN) | Cyanohydrin derivative | Formation of a cyanohydrin at the C3 position. | |

| Electrophilic Reaction | Strong Acid (H⁺) | Protonated morpholinone | Protonation likely occurs at the carbonyl oxygen or ring nitrogen. |

| Alkylating Agents (e.g., CH₃I) | N-alkylated or O-alkylated product | N-alkylation is a common reaction for lactams. |

Ring Transformations and Cycloreversion Reactions

The morpholinone ring, while relatively stable, can undergo transformations under specific conditions, leading to ring-opening, ring-expansion, or the formation of new cyclic systems.

An important conceptual pathway for forming related heterocyclic structures is the aza-Michael Initiated Ring Closure (aza-MIRC). nih.govmdpi.comresearchgate.net While this reaction is typically used to synthesize rings, its principles can be applied in reverse (cycloreversion) or to precursors of this compound. For instance, a precursor like an N-substituted-2-(trifluoromethyl)acrylamide could undergo an intramolecular aza-Michael addition to form the morpholinone ring.

Conversely, the ring could be opened. Reductive cleavage of the C-O bond using strong reducing agents or ring-opening via hydrolysis of the lactam under harsh acidic or basic conditions are plausible pathways. The latter would yield an amino acid derivative, specifically 3-amino-3-(trifluoromethyl)-2-(hydroxyethyl)propanoic acid.

Intramolecular Rearrangements

Intramolecular rearrangements offer powerful methods for skeletal reorganization, and several named reactions could potentially be applied to derivatives of this compound.

1,2-Aryl/Alkyl Shift: This type of rearrangement is characteristic of carbocation intermediates, where a group migrates to an adjacent electron-deficient center to form a more stable carbocation. wikipedia.orgstackexchange.comlumenlearning.com If a carbocation were generated at a position adjacent to a substituted C5 (e.g., via loss of a leaving group), a 1,2-shift of the trifluoromethyl group or an adjacent alkyl/aryl substituent could occur, though CF₃ migration is less common.

numberanalytics.comrsc.org-Wittig and numberanalytics.comrsc.org-Sigmatropic Rearrangements: The numberanalytics.comrsc.org-Wittig rearrangement is a concerted transformation of an α-alkoxy carbanion. organic-chemistry.org A derivative of this compound, such as an N-allyl derivative, could be deprotonated at the C2 position to form an enolate. This enolate could then potentially undergo a numberanalytics.comrsc.org-sigmatropic rearrangement, although the classic Wittig rearrangement involves an ether. The related aza- numberanalytics.comrsc.org-Wittig rearrangement could occur if an N-allyl ylide is formed. acs.org Such sigmatropic shifts are known to be highly stereoselective, even in trifluoromethylated systems. nih.gov

Stevens Rearrangement: The Stevens rearrangement involves the 1,2-migration of a group in an ylide formed from a quaternary ammonium (B1175870) salt. numberanalytics.comwikipedia.org A derivative of this compound, upon N-alkylation and subsequent deprotonation at an adjacent carbon on the N-substituent, could form the necessary ylide. The subsequent rearrangement would lead to a ring-expanded or substituted product. The reaction is known to proceed with retention of configuration of the migrating group. rsc.orgwikipedia.org

Table 2: Potential Intramolecular Rearrangements for Derivatives

| Rearrangement | Required Structural Feature | General Transformation |

|---|---|---|

| 1,2-Alkyl Shift | Carbocation at C2 or C6 | Migration of an alkyl group to the carbocation center. |

| numberanalytics.comrsc.org-Sigmatropic | N-allyl substituent | Deprotonation and rearrangement to form a C-C bond. |

| Stevens | N-alkyl, N-benzyl quaternary salt | Formation of an ylide and 1,2-migration to form a rearranged amine. |

Functional Group Interconversions and Derivatization on the Morpholinone Scaffold

The existing functional groups on the this compound scaffold can be modified to introduce new chemical handles or to alter the core structure. ub.eduvanderbilt.edu

Oxidation of 5-Hydroxymorpholinones: Should a 5-hydroxy derivative be available, its oxidation would be expected to yield a morpholine-3,5-dione. This introduces a second carbonyl group, creating a cyclic imide structure with different reactivity patterns.

Elimination Reactions: Elimination of water from a 5-hydroxymorpholinone derivative or H-X from a 5-halo derivative could lead to the formation of a double bond within the ring, yielding a 5,6-dihydro-2H-1,4-oxazin-3-one. This α,β-unsaturated lactam would be a valuable Michael acceptor.

Reduction of Nitro Groups: If a precursor containing a nitro group (e.g., on an N-aryl substituent) is used, this group can be selectively reduced to an amine. researchgate.net Common reagents for this transformation include metals in acidic media (e.g., Fe/HCl, SnCl₂) or catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com This conversion is fundamental in medicinal chemistry, as it transforms a strongly deactivating group into a versatile, activating amino group. masterorganicchemistry.com

Table 3: Selected Functional Group Interconversions (FGI)

| Starting Group | Target Group | Typical Reagents |

|---|---|---|

| Ketone (C3=O) | Secondary Alcohol (C3-OH) | NaBH₄, LiAlH₄ |

| Lactam (N-H) | N-Alkyl Lactam | Alkyl halide, Base (e.g., NaH) |

| Nitro (on a substituent) | Amine | H₂, Pd/C; Fe/HCl; SnCl₂ |

| Hydroxyl (at C5/C6) | Alkene (C5=C6) | Acid catalyst, Heat (Dehydration) |

Stereoselective Reactions at the Trifluoromethylated Center or Adjacent Positions

The carbon at position C5, bearing the trifluoromethyl group, is a stereocenter. Controlling the stereochemistry at this position and at adjacent carbons is crucial for developing enantiomerically pure compounds for biological applications.

The synthesis of the morpholinone itself is a key opportunity to set this stereocenter. This could be achieved by using a chiral starting material, such as a derivative of a chiral amino acid or amino alcohol. Alternatively, an asymmetric synthesis approach could be employed.

For reactions on the pre-formed morpholinone scaffold, diastereoselective control is often achievable. For example, the reduction of the C3-ketone could be influenced by the existing stereocenter at C5, potentially favoring the formation of one diastereomeric alcohol over the other. Similarly, reactions involving the enolate at C2 would proceed via a transition state where the C5 substituent dictates the facial selectivity of the incoming electrophile.

Research on related systems, such as the stereoselective rearrangement of (trifluoromethyl)prolinols to piperidines, highlights that the trifluoromethyl group can direct the stereochemical outcome of reactions at adjacent positions. nih.gov Strategies often rely on dynamic kinetic resolution or catalyst-controlled approaches to achieve high levels of stereoselectivity at or near a fluorinated center. cas.cn

Comprehensive Spectroscopic and Computational Characterization of 5 Trifluoromethyl Morpholin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. nih.gov By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of protons (¹H), carbons (¹³C), and other magnetically active nuclei like fluorine (¹⁹F). nih.govacs.org The data from various NMR experiments, including chemical shifts, signal multiplicities (splitting patterns), and coupling constants, are pieced together to confirm the compound's structural formula. acs.org

For the morpholine (B109124) ring system, NMR studies, including 1D and 2D experiments, can determine the chair conformation of the ring at room temperature. nih.govresearchgate.net

Proton (¹H) NMR spectroscopy is one of the most common NMR techniques used in organic chemistry. acs.org It provides information on the number of different types of protons in a molecule and their chemical environments. The spectrum of 5-(Trifluoromethyl)morpholin-3-one is expected to show distinct signals corresponding to the protons on the morpholine ring and the amine proton.

Based on the structure, the following proton signals are anticipated:

CH₂ Protons: The two methylene (B1212753) (CH₂) groups in the morpholinone ring are diastereotopic, meaning the protons within each group are chemically non-equivalent, as are the two groups themselves. This will result in complex multiplets for the protons at the C2 and C6 positions.

CH Proton: The single proton at the C5 position, adjacent to the trifluoromethyl group, is expected to appear as a multiplet due to coupling with the neighboring methylene protons.

NH Proton: The amide proton (N-H) signal is typically broad and its chemical shift can vary depending on the solvent and concentration.

While specific experimental data is not publicly available, predicted ¹H NMR data suggests a complex signal cluster. For instance, a predicted spectrum in D₂O shows a multiplet around 3.74 ppm. sigmaaldrich.com

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. acs.org Each unique carbon atom in a molecule typically gives rise to a distinct signal, allowing for carbon counting and identification of functional groups. mdpi.com

For this compound (C₅H₆F₃NO₂), five distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms in the molecule:

C=O (Carbonyl Carbon): The amide carbonyl carbon is expected to resonate at the lowest field (highest ppm value), typically in the range of 160-180 ppm.

CF₃ (Trifluoromethyl Carbon): The carbon atom bonded to the three fluorine atoms will appear as a quartet due to coupling with the fluorine nuclei. Its chemical shift is influenced by the strong electron-withdrawing effect of the fluorine atoms.

C-CF₃ (Methine Carbon): The C5 carbon atom will also show coupling to the fluorine atoms.

CH₂ Carbons: The two methylene carbons (C2 and C6) in the ring are expected to have distinct chemical shifts.

The precise assignment of these signals can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR experiments like HMQC and HMBC. researchgate.netmdpi.com

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. azom.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in sharp signals and a wide chemical shift range, which makes it an excellent tool for structural analysis. azom.comnih.gov The trifluoromethyl (CF₃) group is a popular moiety in these studies as it typically provides a single, uncoupled signal. nih.gov

In the ¹⁹F NMR spectrum of this compound, the three fluorine atoms of the CF₃ group are chemically equivalent. Therefore, they are expected to produce a single, sharp signal (a singlet) in the spectrum, as there are no neighboring fluorine atoms to cause splitting. azom.com The chemical shift of this singlet would be characteristic of a CF₃ group attached to a saturated carbon within a heterocyclic ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, and often thermally fragile, molecules. nih.gov It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. shachemlin.com

For this compound (Molecular Weight: 169.1 g/mol ), ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule. sigmaaldrich.comnih.gov Predicted ESI-MS data indicates the formation of several common adducts, which are useful for confirming the molecular mass.

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 170.04234 |

| [M+Na]⁺ | 192.02428 |

| [M-H]⁻ | 168.02778 |

| [M+NH₄]⁺ | 187.06888 |

| [M+K]⁺ | 207.99822 |

Data sourced from predicted values. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of a molecule's elemental composition, which is a critical step in confirming its chemical identity.

The molecular formula for this compound is C₅H₆F₃NO₂. By comparing the experimentally measured exact mass from HRMS with the theoretically calculated exact mass, the molecular formula can be unequivocally confirmed.

Table 2: Exact Mass Comparison for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₆F₃NO₂ |

| Calculated Monoisotopic Mass | 169.03506 Da |

| Predicted [M+H]⁺ Mass | 170.04234 Da |

Data sourced from predicted values. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum is expected to exhibit several key absorption bands corresponding to its distinct structural features: the morpholin-3-one (B89469) ring and the trifluoromethyl group.

The morpholin-3-one core contains a cyclic ether, a secondary amide (lactam), and methylene groups. The trifluoromethyl group is a strong electron-withdrawing substituent. Based on the analysis of similar structures, the following characteristic IR absorption bands can be predicted for this compound:

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |

| N-H (lactam) | Stretching | 3200-3400 (broad) |

| C-H (methylene) | Stretching | 2850-2960 |

| C=O (lactam) | Stretching | 1670-1690 |

| C-F (trifluoromethyl) | Stretching | 1100-1350 (strong, multiple bands) |

| C-O-C (ether) | Asymmetric Stretching | 1100-1150 |

| C-N (amide) | Stretching | 1200-1300 |

Note: This is a table of predicted values based on characteristic functional group frequencies.

The N-H stretching vibration of the lactam is expected to appear as a broad band in the region of 3200-3400 cm⁻¹, typical for secondary amides. The carbonyl (C=O) stretching of the lactam is a particularly strong and sharp absorption, anticipated in the 1670-1690 cm⁻¹ range. The presence of the electron-withdrawing trifluoromethyl group adjacent to the nitrogen might slightly shift this frequency. The C-H stretching vibrations of the methylene groups in the morpholine ring would be observed in the 2850-2960 cm⁻¹ region.

A defining feature of the IR spectrum will be the very strong and complex absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group, typically found between 1100 and 1350 cm⁻¹. The C-O-C stretching of the ether linkage within the morpholine ring is expected to produce a band around 1100-1150 cm⁻¹.

Raman Spectroscopy (as a complementary technique)

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy relies on the change in polarizability. Generally, symmetric vibrations and bonds involving heavier atoms tend to produce stronger Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule. The C-C and C-N backbone vibrations of the morpholine ring are expected to be Raman active. The symmetric stretching of the C-F bonds in the trifluoromethyl group would also be observable. In contrast to IR spectroscopy where the C=O stretch is very strong, in Raman spectra, it is often weaker. Conversely, C-C and C-S single bonds, which are weak in the IR, are often strong in the Raman spectrum.

A comparative analysis of the IR and Raman spectra would provide a more complete picture of the vibrational modes of this compound.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique can provide precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.

This compound possesses a chiral center at the C5 position, where the trifluoromethyl group is attached. Therefore, this compound can exist as a racemic mixture of two enantiomers, (R)-5-(trifluoromethyl)morpholin-3-one and (S)-5-(trifluoromethyl)morpholin-3-one.

While no specific X-ray crystallographic data for this compound has been reported, a hypothetical crystallographic analysis would be crucial to:

Confirm the connectivity and constitution of the molecule.

Determine the precise bond lengths and angles , which can be influenced by the electron-withdrawing trifluoromethyl group. For instance, the C-C and C-N bonds adjacent to the C5 carbon might be affected.

Elucidate the conformation of the morpholin-3-one ring . Morpholine rings typically adopt a chair conformation. researchgate.net

Establish the relative stereochemistry if diastereomers were to be synthesized.

Determine the absolute stereochemistry of a single enantiomer, often by using a chiral reference or through anomalous dispersion methods.

A search of the Cambridge Structural Database for related structures could provide expected bond lengths and angles. bondxray.org For example, analysis of other trifluoromethylated heterocyclic compounds often reveals a shortening of adjacent bonds due to the inductive effect of the CF3 group. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The chromophores present in this compound are the carbonyl group (C=O) of the lactam and the non-bonding electrons on the nitrogen and oxygen atoms. The parent compound, morpholine, exhibits a UV absorption spectrum with a long-wavelength onset around 255 nm. rsc.org

For this compound, the primary electronic transitions are expected to be the n → π* transition of the carbonyl group and n → σ* transitions associated with the heteroatoms. The n → π* transition of the amide chromophore is typically weak and appears at a longer wavelength. The introduction of the trifluoromethyl group, being strongly electron-withdrawing, is expected to influence the energy of the molecular orbitals. This may lead to a hypsochromic (blue) shift of the n → π* transition compared to unsubstituted morpholinones.

A predicted UV-Vis spectrum would likely show a weak absorption band in the region of 210-230 nm corresponding to the n → π* transition of the lactam carbonyl group. More intense absorptions corresponding to σ → σ* and n → σ* transitions would occur at shorter wavelengths, typically below 200 nm. researchgate.net

Computational Chemistry for Deeper Insight into Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to investigate the structural and electronic properties of molecules, especially when experimental data is scarce.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bamu.ac.in It is widely used to predict molecular geometries, vibrational frequencies, electronic properties, and reaction mechanisms.

A DFT study of this compound could provide valuable insights:

Optimized Molecular Geometry: DFT calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. This would allow for a comparison with the expected chair conformation of the morpholine ring.

Electronic Structure: DFT can be used to calculate the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. The presence of the electron-withdrawing trifluoromethyl group is expected to lower the energies of both HOMO and LUMO.

Vibrational Frequencies: DFT calculations can predict the IR and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data (if it becomes available) to confirm the structural assignment.

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as Fukui functions and dual descriptors, which can predict the most likely sites for nucleophilic and electrophilic attack.

Studies on similar trifluoromethylated heterocyclic compounds have shown that DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), provide results that are in good agreement with experimental data. journaleras.comjournaleras.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the chemical reactivity of a molecule. researchgate.net It provides a visual representation of the charge distribution and is used to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net

The MEP surface of this compound would be calculated using density functional theory (DFT) methods. imist.ma The resulting surface map would illustrate the electrostatic potential, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net

For this compound, the MEP analysis would likely reveal a significant negative potential around the oxygen atom of the carbonyl group and the oxygen atom within the morpholine ring, indicating these as primary sites for electrophilic interactions. Conversely, positive potential regions would be expected around the hydrogen atoms, particularly the one attached to the nitrogen, and the trifluoromethyl group, suggesting their susceptibility to nucleophilic attack. imist.ma The analysis of MEP surfaces provides insights into how the molecule interacts with other species and helps in understanding its biological activity and reaction mechanisms. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that utilizes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict the outcome of chemical reactions. wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, computational calculations would determine the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would pinpoint the most probable sites for electrophilic and nucleophilic attacks.

The HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the oxygen and nitrogen atoms, while the LUMO would likely be concentrated on the electron-withdrawing trifluoromethyl group and the carbonyl carbon. The analysis of the HOMO-LUMO gap and the spatial distribution of these frontier orbitals provides valuable information on the molecule's reactivity, electronic properties, and potential role in chemical reactions. wikipedia.orgimperial.ac.uk

Table 1: Frontier Molecular Orbital Data for this compound (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are illustrative and would be determined through specific computational chemistry calculations.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational chemistry method that provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgresearchgate.net This analysis is instrumental in understanding electron density distribution, hybridization, and intramolecular interactions. wikipedia.orgsouthampton.ac.uk

For this compound, NBO analysis would elucidate the nature of the covalent bonds within the molecule, including the polarization of these bonds and the hybridization of the constituent atoms. A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). researchgate.net These interactions, such as hyperconjugation, reveal the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which contributes to the molecule's stability. wikipedia.org

The analysis would likely highlight significant interactions involving the lone pairs of the oxygen and nitrogen atoms as donors and the antibonding orbitals (σ*) of adjacent bonds as acceptors. For example, the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the C-CF3 bond could be investigated. The results of the NBO analysis provide a quantitative basis for understanding the electronic structure and reactivity of this compound.

Table 2: Selected NBO Analysis Data for this compound (Illustrative)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) N | σ* (C-C) | Value |

| LP (1) O (ring) | σ* (C-C) | Value |

| LP (2) O (carbonyl) | σ* (C-N) | Value |

Note: LP denotes a lone pair. The values in this table are illustrative and would be determined through specific computational chemistry calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, including their conformational changes. nih.govspringernature.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of how a molecule moves and samples different conformations over time. nih.govresearchgate.net

For this compound, MD simulations would be employed to explore its conformational landscape. The morpholine ring can adopt various conformations, such as chair, boat, and twist-boat, and the trifluoromethyl group can also rotate. MD simulations can help identify the most stable conformations and the energy barriers between them. cnrs.fr

The simulation would be initiated from an optimized structure of the molecule, and its trajectory would be calculated over a period of nanoseconds. nih.gov Analysis of the trajectory would involve monitoring key dihedral angles and calculating the root-mean-square deviation (RMSD) to assess conformational stability. The results of the MD simulations would provide valuable insights into the flexibility of this compound and how its shape might change in different environments, which is crucial for understanding its interactions with biological targets. nih.gov

The Strategic Utility of 5 Trifluoromethyl Morpholin 3 One As a Synthetic Building Block

Scaffold in the Construction of Complex Heterocyclic Systems

The inherent structural features of 5-(Trifluoromethyl)morpholin-3-one make it an ideal starting point for the synthesis of more elaborate heterocyclic frameworks. The morpholinone core provides a robust scaffold that can be chemically manipulated to build fused ring systems.

Tricyclic and Fused Heterocycles: The reactivity of the morpholinone ring allows for its use in constructing polycyclic systems. For instance, synthetic strategies have been developed to transform related N-fluoroalkyl substituted heterocycles into complex fused systems like trifluoromethylated isoquinolines and 1,3-oxazines through thermal rearrangements and cyclizations. nih.gov The presence of a trifluoromethyl group can influence the electron density and geometry of these systems, which is critical for their interaction with biological targets. mdpi.com In some cases, the introduction of a -CF3 group can flatten a tricyclic system, potentially enhancing its ability to intercalate with DNA. mdpi.comresearchgate.net The synthesis of such complex scaffolds is crucial in the search for new therapeutic agents, particularly in oncology. researchgate.net

Contribution to Molecular Scaffold Diversity and Combinatorial Library Synthesis

Combinatorial chemistry is a powerful strategy in drug discovery that enables the rapid synthesis of a large number of diverse compounds, or a "library," which can then be screened for biological activity. The success of this approach relies on the use of versatile building blocks that allow for the introduction of molecular diversity.

This compound serves as an excellent scaffold for generating such libraries. Its structure contains multiple points for chemical modification, allowing for the attachment of various substituents to create a wide array of derivatives. This scaffold is particularly useful in the development of inhibitors for specific enzymes, such as monoacylglycerol lipase (MAGL). MAGL is a significant therapeutic target for neurodegenerative diseases, inflammation, and cancer. nih.govfigshare.com The discovery of potent and selective MAGL inhibitors often involves screening large libraries of compounds. nih.govunipi.it By using the trifluoromethyl-morpholinone core, chemists can systematically vary peripheral chemical groups to explore the structure-activity relationship (SAR) and optimize inhibitor potency and selectivity. The trifluoromethyl group itself is a key feature in many potent MAGL inhibitors, highlighting the value of this specific building block in designing focused combinatorial libraries for this target. nih.govnih.gov

Precursor in the Development of Trifluoromethylated Bioactive Molecules and Drug Candidates

The trifluoromethyl group is a prevalent feature in many approved pharmaceuticals, and this compound is a key precursor for introducing this moiety, along with the morpholine (B109124) core, into potential drug candidates.

Aprepitant: A prominent example of the utility of this building block is in the synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. epa.govsynchemia.com The synthesis of Aprepitant involves a morpholine-3-one (or oxazin-3-one) derivative as a crucial intermediate. epa.govprinceton.eduresearchgate.net Stereoselective synthetic routes have been developed where the morpholinone core is constructed and later elaborated to form the final complex structure of Aprepitant, which features a trifluoromethylphenyl group. princeton.eduresearchgate.net

mTOR Inhibitors: The mammalian target of rapamycin (mTOR) is a critical kinase involved in cell growth and proliferation, and its inhibition is a key strategy in cancer therapy. nih.gov Several potent and selective mTOR inhibitors incorporate a trifluoromethylphenyl moiety. nih.govnih.gov For example, Torin1 and Torin2 are highly potent mTOR inhibitors that feature this group. nih.govnih.gov The development of these and other related inhibitors demonstrates the importance of trifluoromethylated building blocks in creating molecules that can effectively target the ATP-binding site of kinases like mTOR.

MAGL Inhibitors: As mentioned previously, the trifluoromethyl group is important for MAGL inhibition. Research has led to the discovery of potent and selective covalent MAGL inhibitors that feature a novel trifluoromethyl glycol leaving group, which improves the compound's physicochemical properties for better central nervous system exposure. nih.gov

| Drug Candidate/Inhibitor Class | Therapeutic Target | Role of Trifluoromethyl-Morpholinone Precursor |

| Aprepitant | Neurokinin-1 (NK1) Receptor | Forms the core morpholine structure of the final drug. synchemia.comprinceton.edu |

| mTOR Inhibitors (e.g., Torin1, Torin2) | mTOR Kinase | Provides the trifluoromethylphenyl group often crucial for potency and selectivity. nih.govnih.gov |

| MAGL Inhibitors | Monoacylglycerol Lipase (MAGL) | Serves as a scaffold for building diverse libraries to discover potent and selective inhibitors. nih.govnih.gov |

Application in Agrochemical and Fine Chemical Synthesis

The utility of trifluoromethylated heterocycles extends beyond pharmaceuticals into the agrochemical industry. Morpholine derivatives themselves are found in a number of pesticides due to their biological activity. acs.org The trifluoromethyl group, often incorporated via building blocks like trifluoromethylpyridines, is a key component in many modern agrochemicals, including herbicides, fungicides, and insecticides. nih.govnih.gov

The combination of the morpholine ring and a trifluoromethyl group can lead to novel agrochemicals with improved efficacy and desirable properties. acs.org For example, trifluoromethylpyridines are used as intermediates for numerous crop-protection products. nih.govresearchgate.net The synthesis of these complex agrochemicals relies on the availability of versatile, functionalized building blocks. This compound represents such a building block, offering a pathway to new classes of pesticides that combine the beneficial features of both the morpholine scaffold and the trifluoromethyl group. researchgate.net

Role in Natural Product Synthesis and Analog Generation

Natural products have historically been a rich source of inspiration for drug discovery. nih.gov While many natural products possess potent biological activity, their complex structures can make them difficult to synthesize or modify. A common strategy in medicinal chemistry is to create simplified or modified analogs of natural products to improve their drug-like properties or to explore their mechanism of action.

The morpholine ring is a structural motif found in some natural products. researchgate.net More importantly, building blocks like this compound can be used in "remodeling" strategies for natural products. This involves taking a known natural product and using chemical synthesis to create a library of novel analogs with distinct structures and potentially new biological activities. For example, the natural product fumagillol has been transformed into various new chemotypes, including complex perhydroisoindole and perhydroisoquinoline scaffolds, through synthetic remodeling. nih.gov The use of trifluoromethylated building blocks in such strategies allows for the creation of natural product analogs with enhanced stability and potency, opening up new avenues for drug discovery based on nature's templates.

Future Directions and Emerging Research Avenues for 5 Trifluoromethyl Morpholin 3 One

Innovation in Catalytic Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. However, the development of catalytic enantioselective methods for the synthesis of chiral morpholinones, including 5-(Trifluoromethyl)morpholin-3-one, remains a significant challenge, with a notable scarcity of established protocols. nih.gov Future research will undoubtedly focus on addressing this gap by designing novel catalytic systems capable of affording enantiomerically pure or enriched this compound.

A promising approach lies in the adaptation of existing enantioselective catalytic methodologies that have been successfully applied to similar heterocyclic systems. For instance, chiral phosphoric acid catalysis has been effectively used for the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. nih.gov This method proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift. nih.gov Investigating the compatibility of trifluoromethylated starting materials with this and other organocatalytic systems could provide a direct route to chiral this compound.

Furthermore, the field of asymmetric metal catalysis offers a vast toolkit. Strategies involving the catalytic enantioselective reduction of trifluoromethyl-substituted imines are common for preparing α-trifluoromethyl amines and could be adapted for the synthesis of the chiral amine precursor to this compound. nih.gov The development of catalysts that can control the stereoselective cyclization of a suitable acyclic precursor will be a critical area of exploration. The insights gained from the enantioselective synthesis of other trifluoromethylated heterocycles, such as 5-trifluoromethyl-2-oxazolines, which can be achieved through a dual silver/organocatalysis approach, may also inspire new strategies. scispace.com

A summary of potential catalytic approaches is presented in the table below:

| Catalytic Approach | Potential Starting Materials | Key Transformation | Reference |

| Chiral Phosphoric Acid Catalysis | Trifluoromethylated glyoxals and 2-aminoethanols | Domino [4+2] heteroannulation and aza-benzilic ester rearrangement | nih.gov |

| Asymmetric Metal Catalysis | Trifluoromethyl-substituted imines | Enantioselective reduction or addition | nih.gov |

| Dual Organo/Metal Catalysis | α-isocyanoesters and trifluoromethylketones (by analogy) | Formal [3+2] cycloaddition | scispace.com |

Exploration of Novel Reaction Pathways and Reactivity Patterns

The reactivity of the this compound core is largely unexplored. Future research should aim to unlock novel reaction pathways and understand its reactivity patterns, which could lead to the synthesis of new derivatives with unique properties. The trifluoromethyl group significantly influences the electronic nature of the morpholinone ring, potentially opening up avenues for transformations not observed in its non-fluorinated counterparts.

One area of interest is the functionalization of the carbon skeleton. For example, the development of methods for the selective C-H functionalization of the morpholinone ring would provide a powerful tool for late-stage diversification. Additionally, the lactam functionality within the morpholinone ring could be a handle for various transformations, including ring-opening reactions to generate novel amino acid derivatives or ring-expansion reactions to access larger heterocyclic systems.

Inspiration can be drawn from the broader field of trifluoromethylated heterocycles. For instance, the reactions of CF3-ynones with sodium azide (B81097) can be switched to produce either trifluoroacetyltriazoles or trifluoromethylisoxazoles by the presence or absence of an acid catalyst. nih.govmdpi.com This highlights how subtle changes in reaction conditions can dramatically alter the outcome with trifluoromethylated substrates. Similar investigations into the reactivity of this compound under various conditions (e.g., acidic, basic, photochemical) could reveal unexpected and synthetically useful transformations. The use of visible light to generate and react diazoalkanes is another emerging area that could unlock novel reaction pathways for appropriately derivatized morpholinones. rsc.orgresearchgate.net

Advanced Applications in Medicinal Chemistry Beyond Direct Inhibition

While the this compound scaffold is a promising pharmacophore for direct enzyme inhibition, its potential extends to other advanced applications in medicinal chemistry. A particularly exciting avenue is its development as a Positron Emission Tomography (PET) tracer. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level.

The morpholinone core, being a constrained amino acid analogue, makes it an attractive candidate for targeting amino acid transporters, which are often upregulated in cancer cells. nih.gov Radiolabeled amino acids are already established as valuable PET tracers in neuro-oncology for diagnosis, treatment planning, and monitoring response to therapy. nih.gov By labeling this compound with a positron-emitting radionuclide such as fluorine-18 (B77423) (¹⁸F), it may be possible to develop a novel PET tracer for imaging tumors or other pathologies characterized by altered amino acid metabolism. The trifluoromethyl group can also be a site for the introduction of ¹⁸F.

Furthermore, the development of PET tracers for imaging oxidative stress is an area of active research. nih.gov Given that the trifluoromethyl group can modulate the electronic properties and metabolic stability of a molecule, an ¹⁸F-labeled version of this compound could be explored for its potential to image cellular responses to oxidative stress. The development of such a tracer would require the synthesis of a suitable precursor for radiolabeling and subsequent in vitro and in vivo evaluation. nih.gov

Sustainable and Scalable Production Methodologies

For any chemical compound to have a significant impact, its synthesis must be amenable to large-scale production in a sustainable and cost-effective manner. Future research on this compound must therefore address the development of green and scalable manufacturing processes.

Current synthetic methods for related structures often rely on multi-step sequences that may not be ideal for industrial production. google.comgoogle.com A key goal will be to develop a convergent and efficient synthesis from readily available starting materials. This could involve the use of flow chemistry, which can offer improved safety, efficiency, and scalability compared to traditional batch processes.

The table below outlines some potential strategies for sustainable production:

| Strategy | Description | Potential Benefits |

| Flow Chemistry | Continuous processing in a reactor | Improved safety, scalability, and process control |

| One-Pot Reactions | Multiple synthetic steps in a single vessel | Reduced waste, time, and resource consumption |

| Green Solvents | Use of environmentally benign solvents | Reduced environmental impact and improved safety |

| Catalytic Methods | Use of catalysts instead of stoichiometric reagents | Higher efficiency, selectivity, and atom economy |

By focusing on these key research areas, the scientific community can unlock the full potential of this compound, paving the way for its application in various fields, from the development of new therapeutics to advanced diagnostic tools.

Q & A

Basic: What are the established synthetic routes for 5-(trifluoromethyl)morpholin-3-one, and what are their key limitations?

Methodological Answer:

The primary synthesis involves reacting morpholine derivatives with trifluoromethylating agents like trifluoromethyl iodide (CFI) in the presence of a base (e.g., KCO) under controlled temperatures (60–80°C) . A critical limitation is the regioselectivity of trifluoromethylation, as competing side reactions (e.g., over-alkylation) may occur. Purification challenges arise due to the polar nature of the morpholinone ring, often requiring column chromatography or recrystallization. Yield optimization (typically 40–60%) depends on stoichiometric ratios and solvent selection (e.g., DMF vs. THF).

Advanced: How can reaction conditions be optimized to improve regioselectivity in trifluoromethylation of morpholinone precursors?

Methodological Answer:

To enhance regioselectivity:

- Temperature modulation: Lower temperatures (e.g., 0–25°C) reduce side reactions but slow kinetics.

- Catalytic systems: Transition-metal catalysts (e.g., CuI) may direct CF group insertion at the 5-position .

- Protecting groups: Temporary protection of the morpholinone amide (e.g., Boc) prevents undesired interactions .

Validate regiochemistry via NMR (distinct CF chemical shifts) and X-ray crystallography.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- and NMR: Identify ring protons (δ 3.5–4.5 ppm for morpholinone) and CF-adjacent carbons (δ 120–125 ppm, ~270 Hz).

- NMR: A singlet near δ -60 ppm confirms the CF group .

- Mass spectrometry (HRMS): Exact mass matching for CHFNO (calc. 169.0352) ensures purity.

- IR spectroscopy: Stretching bands at ~1700 cm (amide C=O) and ~1150 cm (C-F).

Advanced: How do electronic effects of the trifluoromethyl group influence the reactivity of the morpholinone ring?

Methodological Answer:

The electron-withdrawing CF group:

- Reduces nucleophilicity at the 5-position, hindering electrophilic substitutions.

- Stabilizes intermediates in ring-opening reactions (e.g., acid-catalyzed hydrolysis to form β-ketoamides) .

- Enhances metabolic stability in biological systems by resisting oxidative degradation. Computational studies (DFT) can map electron density distribution to predict reactivity .

Basic: What biological targets or pathways are associated with this compound derivatives?

Methodological Answer:

Derivatives show activity against:

- Enzymes: Serine hydrolases (e.g., FAAH, acetylcholinesterase) via covalent interaction with the morpholinone carbonyl .

- GPCRs: Dopamine and serotonin receptors due to structural mimicry of endogenous amines .

- Kinases: Inhibition via hydrogen bonding with the amide group. Validate targets using radioligand binding assays or enzymatic inhibition studies.

Advanced: How to resolve contradictions in reported bioactivity data for morpholinone derivatives?

Methodological Answer:

Common discrepancies arise from:

- Assay conditions: pH-dependent solubility (CF groups reduce aqueous solubility; use co-solvents like DMSO ≤0.1%) .

- Metabolic instability: Species-specific liver microsome metabolism (e.g., rat vs. human CYP450 isoforms) .

- Stereochemical purity: Chiral centers in derivatives (e.g., 3R,5R configurations) require enantiomeric resolution (HPLC with chiral columns) .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Temperature: Store at –20°C in sealed, argon-purged vials to prevent hydrolysis of the morpholinone ring.

- Light sensitivity: Protect from UV exposure (amber glass containers).

- Solubility: Lyophilize and store as a solid; avoid prolonged storage in DMSO (risk of oxidation).

Advanced: What strategies mitigate solubility challenges during in vitro assays?

Methodological Answer:

- Prodrug design: Introduce phosphate esters or PEGylated groups to enhance aqueous solubility .

- Nanoparticle formulation: Encapsulate in liposomes or polymeric micelles (e.g., PLGA).

- Co-solvent systems: Use cyclodextrins or surfactants (e.g., Tween-80) below cytotoxic thresholds.

Basic: How to validate synthetic intermediates using orthogonal analytical methods?

Methodological Answer:

- HPLC-DAD/MS: Monitor reaction progress with retention time alignment and mass verification.

- TLC with dual detection: UV (254 nm) for aromaticity and ninhydrin staining for amines.

- Elemental analysis: Confirm C, H, N, F content (±0.4% tolerance).

Advanced: What in vivo models are suitable for pharmacokinetic studies of morpholinone derivatives?

Methodological Answer:

- Rodent models: Wistar rats for bioavailability and tissue distribution (plasma sampling via jugular vein cannulation) .

- Metabolite profiling: LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- BBB penetration: Use transgenic mice expressing human P-gp to assess CNS accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.